molecular formula C4H6O B8639501 Butynol CAS No. 11069-20-8

Butynol

Cat. No. B8639501
Key on ui cas rn: 11069-20-8
M. Wt: 70.09 g/mol
InChI Key: DBAMUTGXJAWDEA-UHFFFAOYSA-N
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Patent
US08431564B2

Procedure details

To a solution of 1.2 g of 2-bromothiophene and 0.9 g of butynol in 15 ml of degassed dioxane were added 100 mg of PdCl2(PheCN)2, 50 mg of CuI, 1 ml of diisopropyl amine, 750 μl of a 1M solution of tri-tert-butyl phosphine in toluene. The mixture was stirred under N2 atmosphere for 16 hr and then diluted with 50 ml of water and extracted with ethyl acetate. The organic layers were combined and washed with water, dried and concentrated. The residue was chromatographed using a gradient of heptane/ethyl acetate as eluent, to provide 850 mg of 1a; Rf (heptane/ethyl acetate 1/1) 0.50. NMR (CDCl3) δ 1.83 (t, 1, OH), 2.72 (t, 2, CH2), 3.83 (q, 2, CH2), 6.95, 7.16, 7.20 (3×m, 3, thiophene-H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PheCN)2
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
CuI
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[C:7]([OH:11])#[C:8][CH2:9][CH3:10].C(NC(C)C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>O1CCOCC1.C1(C)C=CC=CC=1.O.[Cu]I>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:10]#[C:9][CH2:8][CH2:7][OH:11]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
0.9 g
Type
reactant
Smiles
C(#CCC)O
Name
PdCl2(PheCN)2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
CuI
Quantity
50 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 atmosphere for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C(=CC=C1)C#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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